3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
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Overview
Description
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound belonging to the class of benzo-1,3-dioxanes. These compounds are characterized by a benzene ring fused to a 1,3-dioxane ring. The presence of a fluoro substituent and a propenoic acid group adds to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like serine/threonine-protein kinases) to modulate their activity . This could result in changes to cellular signaling pathways, affecting cell proliferation, differentiation, migration, and apoptosis .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases , it may influence pathways related to cell growth, differentiation, and apoptosis .
Result of Action
If it does interact with serine/threonine-protein kinases , it could potentially influence cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Propenoic Acid Group: This step involves the reaction of the benzodioxane intermediate with acrylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally related compound with similar chemical properties.
(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2: Another compound in the benzo-1,3-dioxane class.
Uniqueness
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is unique due to its specific combination of a fluoro substituent and a propenoic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(E)-3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPFILKLFAJKT-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)F)/C=C/C(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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